头孢美诺欣盐酸盐

概述

描述

Cefmenoxime hydrochloride is a novel broad-spectrum and third-generation cephalosporin antibiotic. It is typically used in the treatment of female gynecologic and obstetric infections. This compound exhibits high activity against a wide variety of gram-positive and gram-negative bacteria .

科学研究应用

Cefmenoxime hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in the study of cephalosporin antibiotics.

Biology: It is used to study the effects of antibiotics on bacterial cell wall synthesis.

Medicine: It is used in the treatment of bacterial infections, particularly in gynecologic and obstetric cases.

Industry: It is used in the production of pharmaceutical formulations for the treatment of bacterial infections

作用机制

The bactericidal activity of cefmenoxime hydrochloride results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). This compound is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases. The molecular targets include peptidoglycan synthase FtsI and penicillin-binding protein 1A .

安全和危害

Cefmenoxime hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes . In case of overdosage, adverse effects have included nausea, vomiting, epigastric distress, diarrhea, and convulsions .

生化分析

Biochemical Properties

The bactericidal activity of Cefmenoxime hydrochloride results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . It is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases . Cefmenoxime hydrochloride shows a high binding affinity for penicillin-binding proteins (PBP)-3 and -1a .

Cellular Effects

Cefmenoxime hydrochloride has broad-spectrum activity against Gram-positive and Gram-negative bacteria . Its bactericidal activity results from the inhibition of cell wall synthesis, which affects various types of cells and cellular processes . It influences cell function by disrupting the integrity of the bacterial cell wall, leading to cell death .

Molecular Mechanism

The mechanism of action of Cefmenoxime hydrochloride involves the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . It binds to these proteins, which are essential for the synthesis of the bacterial cell wall. This binding inhibits the final step of cell wall biosynthesis, leading to cell lysis and death .

Temporal Effects in Laboratory Settings

It is known that Cefmenoxime hydrochloride is not appreciably metabolized, and its half-life is approximately 1 hour .

Dosage Effects in Animal Models

It is known that Cefmenoxime hydrochloride is relatively nontoxic and has a relatively high therapeutic index .

Metabolic Pathways

Cefmenoxime hydrochloride is not appreciably metabolized . It is excreted unchanged in the kidneys

Transport and Distribution

It is known that Cefmenoxime hydrochloride is bioavailable approximately 100% following intramuscular injection .

Subcellular Localization

Given its mechanism of action, it is likely that Cefmenoxime hydrochloride localizes to the bacterial cell wall where it exerts its effects .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of cefmenoxime hydrochloride involves several steps. The process begins with the alkylation of ethyl 2-hydroxyimino-3-oxobutanoate with dimethyl sulfate, followed by halogenation with molecular bromine. The resulting compound is then treated with thiourea to form ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate. This intermediate undergoes further reactions, including acylation and saponification, to yield the final product .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The starting material, 7-ATCA.HCl, is subjected to acylation reactions under controlled conditions. The final product, cefmenoxime hydrochloride, is obtained through a series of purification steps to remove impurities and ensure compliance with pharmaceutical standards .

化学反应分析

Types of Reactions

Cefmenoxime hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular bromine, thiourea, and dimethyl sulfate. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield cefmenoxime hydrochloride. These intermediates include ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate and other related compounds .

相似化合物的比较

Cefmenoxime hydrochloride is similar to other third-generation cephalosporins, such as cefotaxime and cefuroxime. it exhibits unique properties, including high stability in the presence of beta-lactamases and broad-spectrum activity against both gram-positive and gram-negative bacteria . Other similar compounds include ceftizoxime and cefpodoxime .

属性

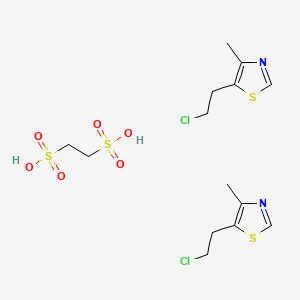

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cefmenoxime hydrochloride involves the reaction of Cefmenoxime with hydrochloric acid.", "Starting Materials": [ "Cefmenoxime", "Hydrochloric acid", "Sodium hydroxide", "Water", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Cefmenoxime is dissolved in water.", "Hydrochloric acid is added to the solution and stirred for 30 minutes.", "Sodium hydroxide is added to adjust the pH to 7-8.", "The mixture is extracted with methanol.", "The methanol extract is evaporated to dryness.", "The residue is dissolved in water and treated with sodium bicarbonate to adjust the pH to 7-8.", "The solution is filtered and evaporated to dryness.", "The resulting solid is Cefmenoxime hydrochloride." ] } | |

CAS 编号 |

75738-58-8 |

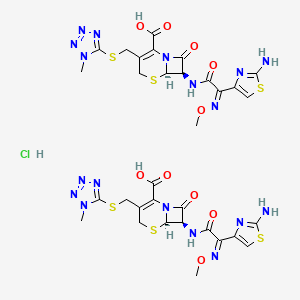

分子式 |

C32H35ClN18O10S6 |

分子量 |

1059.6 g/mol |

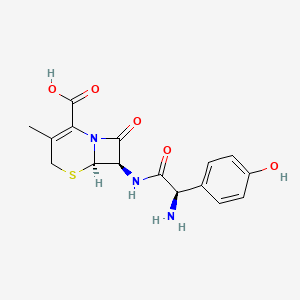

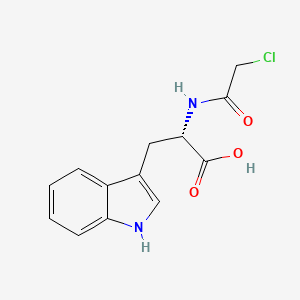

IUPAC 名称 |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/2C16H17N9O5S3.ClH/c2*1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7;/h2*5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29);1H/b2*21-8+;/t2*9-,13-;/m11./s1 |

InChI 键 |

MPTNDTIREFCQLK-HRAACVKBSA-N |

手性 SMILES |

CN1N=NN=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)C(=O)O.CN1N=NN=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)C(=O)O.Cl |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl |

规范 SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl |

外观 |

Solid powder |

其他 CAS 编号 |

75738-58-8 |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

65085-01-0 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Cefmenoxime Hydrochloride; SCE 1365 hydrochloride; AB 50912 hemihydrochloride; EINECS 278-299-4; Cefmenoxime hemihydrochloride; Cefmenoxime HCl; SCE1365; Hydrochloride, Cefmenoxime; SCE 1365; SCE-1365; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Cefmenoxime hydrochloride exert its antibacterial effect?

A1: Cefmenoxime hydrochloride, a third-generation cephalosporin, acts by inhibiting bacterial cell wall synthesis. [] This is achieved by interfering with the transpeptidation reaction catalyzed by penicillin-binding proteins (PBPs), essential enzymes for peptidoglycan cross-linking. [] The disruption of cell wall integrity leads to bacterial cell death.

Q2: What is the molecular formula and weight of Cefmenoxime hydrochloride?

A2: The molecular formula of Cefmenoxime hydrochloride is C16H18N6O5S2 · HCl, and its molecular weight is 454.92 g/mol. []

Q3: What spectroscopic techniques are commonly employed to elucidate the structure of Cefmenoxime hydrochloride?

A3: Various spectroscopic techniques, including UV, IR, MS, 1H-NMR, and 13C-NMR, have been extensively used to characterize the structure of Cefmenoxime hydrochloride. [, ] These techniques provide valuable information about the functional groups, molecular weight, and connectivity of atoms within the molecule, facilitating structural elucidation.

Q4: What is the compatibility of Cefmenoxime hydrochloride with different infusion solutions for intravenous administration?

A4: Studies have shown that Cefmenoxime hydrochloride exhibits good compatibility with various infusion solutions, including fructose injection, invert sugar injection, invert sugar electrolyte injection, xylitol injection, and xylitol and sodium chloride injection. [] This compatibility ensures the stability and efficacy of Cefmenoxime hydrochloride when administered intravenously in clinical settings.

Q5: How does temperature affect the stability of Cefmenoxime hydrochloride in 5% invert sugar injection?

A5: While Cefmenoxime hydrochloride remains stable in 5% invert sugar injection for up to 6 hours at 25°C, its stability is compromised at 37°C, showing a significant content reduction (19.43%) within the same timeframe. [] This highlights the importance of temperature control during storage and administration.

Q6: What strategies can be employed to enhance the solubility and bioavailability of Cefmenoxime hydrochloride?

A6: Researchers have explored formulating Cefmenoxime hydrochloride as nanoparticles of its amorphous form to improve its solubility and bioavailability. [] This approach aims to overcome the limitations associated with the crystalline form, potentially leading to enhanced therapeutic outcomes.

Q7: Can Cefmenoxime hydrochloride be combined with pediatric compound amino acid injection (19AA-I)?

A7: Yes, a pharmaceutical composition combining Cefmenoxime hydrochloride and pediatric compound amino acid injection (19AA-I) has been developed. [] This combination aims to simplify administration and improve medication safety for pediatric patients.

Q8: What analytical techniques are used to determine the content of Cefmenoxime hydrochloride in pharmaceutical preparations?

A8: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying Cefmenoxime hydrochloride in pharmaceutical formulations. [, ] This method allows for accurate and precise determination of drug concentration, ensuring product quality and consistency.

Q9: What method can be used to determine residual ethanol in Cefmenoxime hydrochloride?

A9: Capillary gas chromatography has been successfully employed for determining residual ethanol in Cefmenoxime hydrochloride. [] This method offers high sensitivity and accuracy, ensuring compliance with regulatory standards for solvent residues in pharmaceutical products.

Q10: What is the efficacy of Cefmenoxime hydrochloride against common bacterial pathogens?

A10: Cefmenoxime hydrochloride demonstrates broad-spectrum activity against various gram-negative and gram-positive bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. [] Clinical studies have confirmed its efficacy in treating a range of infections, including respiratory tract infections and urinary tract infections. [, , ]

Q11: Has Cefmenoxime hydrochloride been investigated for its efficacy in treating acute rhinosinusitis in children?

A11: A clinical study explored the effectiveness of nasal nebulizer therapy with Cefmenoxime hydrochloride in children with acute rhinosinusitis. [] The results showed a cure rate of 68% in the Cefmenoxime hydrochloride nebulizer group, indicating its potential benefit in managing this condition.

Q12: Has Cefmenoxime hydrochloride shown any effect on drug-resistant organisms in clinical settings?

A12: In a study investigating the use of nasal drops of povidone iodine for acute rhinosinusitis in children, Cefmenoxime hydrochloride was found to be effective in eradicating penicillin-intermediately resistant Streptococcus pneumoniae (PISP) and methicillin-resistant Staphylococcus aureus (MRSA) in some cases. [] This finding suggests a potential role for Cefmenoxime hydrochloride in managing infections caused by drug-resistant organisms.

Q13: Are there any known mechanisms of bacterial resistance to Cefmenoxime hydrochloride?

A13: While Cefmenoxime hydrochloride exhibits broad-spectrum activity, bacteria can develop resistance through mechanisms such as the production of beta-lactamases, enzymes capable of hydrolyzing the beta-lactam ring present in cephalosporins, rendering them inactive. []

Q14: What are the common adverse drug events (ADEs) associated with Cefmenoxime hydrochloride?

A14: Analysis of ADE databases revealed that ADEs associated with Cefmenoxime hydrochloride primarily involved the skin and its appendages, accounting for a significant portion of reported cases. [] This information highlights the importance of monitoring for and managing potential adverse effects during Cefmenoxime hydrochloride therapy.

Q15: Has Cefmenoxime hydrochloride been explored for targeted drug delivery applications?

A15: While the provided research doesn't specifically delve into targeted drug delivery using Cefmenoxime hydrochloride, formulating it as nanoparticles of its amorphous form [] holds promise for improving its delivery to specific tissues or cells. Further research could explore incorporating targeting ligands onto these nanoparticles to achieve more selective drug delivery and enhance therapeutic outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1668777.png)

![3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1668778.png)